N-cyclopropyl-3-fluoro-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide
Description
N-cyclopropyl-3-fluoro-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide is a benzamide derivative characterized by a cyclopropyl group, a fluorine atom at the 3-position, a methoxy group at the 4-position of the benzamide core, and a 2-(thiophen-2-yl)ethyl substituent on the nitrogen atom. This compound combines aromatic, heterocyclic, and aliphatic features, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-cyclopropyl-3-fluoro-4-methoxy-N-(2-thiophen-2-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c1-21-16-7-4-12(11-15(16)18)17(20)19(13-5-6-13)9-8-14-3-2-10-22-14/h2-4,7,10-11,13H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVABTPLZISDWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CCC2=CC=CS2)C3CC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-fluoro-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the substituents sequentially. The cyclopropyl group can be introduced via cyclopropanation reactions, while the fluorine atom can be added through electrophilic fluorination. The methoxy group is often introduced via methylation reactions, and the thiophene ring can be attached using cross-coupling reactions such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-fluoro-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce dehalogenated or deoxygenated products.
Scientific Research Applications
Chemistry
N-cyclopropyl-3-fluoro-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide serves as a building block for synthesizing more complex molecules. It is instrumental in studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound acts as a probe for investigating various biological pathways and interactions. Its unique structure allows for the exploration of its effects on specific molecular targets, potentially leading to insights into cellular processes.
Medicine
The compound is being explored for its therapeutic properties, particularly in:
- Anti-inflammatory activity : Investigations into its efficacy as an anti-inflammatory agent are ongoing.
- Anticancer activity : Preliminary studies suggest potential effectiveness against certain cancer cell lines, warranting further investigation into its mechanisms of action.
Case Studies
- Anticancer Activity : A study evaluated the compound's effects on human breast adenocarcinoma cell lines (MCF7). The results indicated significant cytotoxicity, suggesting potential as a therapeutic agent against breast cancer .
- Anti-inflammatory Properties : In silico docking studies have shown that the compound may act as an inhibitor of 5-lipoxygenase, a key enzyme involved in inflammatory processes .
- Material Science Applications : Researchers are exploring the use of this compound in developing new materials due to its unique chemical properties that may enhance material performance .
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-fluoro-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features for Comparison
Benzamide Core : Central to all analogs, enabling hydrogen bonding via the carbonyl group.
Substituent Diversity : Fluorine, methoxy, thiophene, and cyclopropyl groups modulate electronic and steric effects.
N-Alkylation Patterns : The presence of bulky or electron-donating groups on the nitrogen affects solubility and receptor interactions.
Comparison Table of Analogous Compounds
Spectral Comparisons
- IR Spectroscopy :
- NMR Spectroscopy :
Electronic and Steric Effects
- Fluorine and Methoxy Groups : The 3-fluoro substituent enhances electronegativity and metabolic stability, while the 4-methoxy group increases lipophilicity, as observed in flutolanil () .
- Thiophen-2-yl Ethyl Group : This moiety may enhance π-π stacking in biological targets, similar to thiophene-containing pesticides in (e.g., sulfentrazone) .
Biological Activity
N-cyclopropyl-3-fluoro-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, synthesis, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
The compound features a benzamide core with several functional groups:
- Cyclopropyl group : Provides unique steric and electronic properties.
- Fluoro group : Enhances lipophilicity and may influence biological interactions.
- Methoxy group : Can affect the compound's solubility and reactivity.
- Thiophene ring : Known for its biological activity, particularly in drug development.
The molecular formula is with a molecular weight of approximately 305.37 g/mol .
Synthesis
The synthesis typically involves multi-step organic reactions:
- Formation of the benzamide core : Reacting 3-fluoro-4-methoxybenzoic acid with cyclopropylamine.
- Introduction of the thiophene group : Nucleophilic substitution with thiophen-2-ylmethyl chloride .
Biological Activity
Recent studies have highlighted the compound's promising biological activities:
Anticancer Activity
This compound has shown significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer) : Induces apoptosis with an IC50 value in the micromolar range.
- U-937 (monocytic leukemia) : Demonstrated potent inhibitory effects .
The mechanism involves binding to specific receptors or enzymes, modulating their activity. Studies indicate that it may:
- Inhibit cell proliferation by inducing apoptosis via caspase activation.
- Interact with molecular targets associated with cancer pathways .
Case Studies
- Study on MCF-7 Cells : Flow cytometry analysis revealed that the compound significantly increased caspase 3/7 activity, leading to apoptosis in a dose-dependent manner .
- Comparative Analysis : In vitro studies compared its efficacy to standard chemotherapeutics like doxorubicin, showing comparable or superior activity against certain cancer lines .
Research Applications
The compound serves multiple roles in scientific research:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
